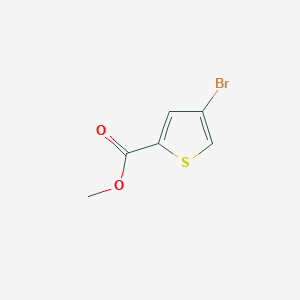

Methyl 4-bromothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZXLAIWCQLSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508922 | |

| Record name | Methyl 4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-16-2 | |

| Record name | Methyl 4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-bromothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and extensive characterization data to support research and development in the pharmaceutical and chemical industries.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-bromothiophene-2-carboxaldehyde. The aldehyde is first oxidized to the corresponding carboxylic acid, which is then esterified to yield the final product.

Logical Relationship of Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromothiophene-2-carboxylic acid from 4-bromothiophene-2-carboxaldehyde

This procedure details the oxidation of 4-bromothiophene-2-carboxaldehyde to 4-bromothiophene-2-carboxylic acid.

-

Materials:

-

4-bromothiophene-2-carboxaldehyde

-

Acetonitrile

-

Sodium dihydrogen phosphate

-

35% Hydrogen peroxide

-

Sodium chlorite

-

1 N Hydrochloric acid

-

Water

-

-

Procedure:

-

To a flask equipped with a mechanical stirrer, add 25 g (130 mmol) of 4-bromothiophene-2-carboxaldehyde, 200 mL of acetonitrile, and 4.5 g (37.5 mmol) of sodium dihydrogen phosphate dissolved in 35 mL of water.

-

Cool the mixture in an ice-salt bath.

-

Add 15 mL (169 mmol) of 35% hydrogen peroxide and 15.3 g (169 mmol) of sodium chlorite to the mixture and stir for 1 hour.

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

Remove the solvent in vacuo.

-

Suspend the resulting solid in a mixture of 175 mL of water and 4 mL of 1 N hydrochloric acid and stir for 10 minutes at room temperature.

-

Collect the solid on a Buchner funnel and wash with water (2 x 150 mL) to afford 4-bromothiophene-2-carboxylic acid.

-

Step 2: Synthesis of this compound

This protocol describes the esterification of 4-bromothiophene-2-carboxylic acid to the target compound.

-

Materials:

-

4-bromothiophene-2-carboxylic acid

-

Anhydrous methanol

-

Thionyl chloride

-

Dichloromethane

-

Silica gel

-

-

Procedure:

-

Dissolve 6.02 g (29.1 mmol) of 4-bromothiophene-2-carboxylic acid in 100 mL of anhydrous methanol under a nitrogen atmosphere and cool to -20 °C.

-

Slowly add 2.55 mL (34.9 mmol) of thionyl chloride dropwise, maintaining the reaction temperature below -5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 8 hours.[1]

-

Upon completion of the reaction, cool the mixture and concentrate it in vacuo.

-

Purify the resulting crude product by passing it through a 150 g silica gel column, eluting with approximately 600 mL of dichloromethane. Discard the first 120 mL of the eluate.

-

Concentrate the collected fractions in vacuo to obtain this compound as a colorless oil (Yield: 95%).[1]

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound was performed using various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H5BrO2S | [2] |

| Molecular Weight | 221.07 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/solid | [1] |

| Boiling Point | 255 °C | [2] |

| Density | 1.662 g/cm³ | [1] |

| Flash Point | 108 °C | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference |

| 7.69 | d | 1H | 1.5 | Thiophene H5 | [1] |

| 7.45 | d | 1H | 1.5 | Thiophene H3 | [1] |

| 3.90 | s | 3H | - | -OCH₃ | [1] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Ester) |

| ~135 | C2 (Thiophene) |

| ~132 | C5 (Thiophene) |

| ~128 | C3 (Thiophene) |

| ~115 | C4 (Thiophene) |

| ~52 | -OCH₃ |

Note: The chemical shifts for ¹³C NMR are estimated based on typical values for similar structures and may vary slightly.

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540, ~1450 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Br stretch |

Note: The IR absorption peaks are characteristic ranges for the respective functional groups.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 220/222 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 189/191 | [M - OCH₃]⁺ |

| 141 | [M - Br]⁺ |

Note: The m/z values are predicted based on the structure and isotopic distribution of bromine.

This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in further research and development activities. For detailed analytical data, it is recommended to acquire spectra on the synthesized compound.

References

"Methyl 4-bromothiophene-2-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-bromothiophene-2-carboxylate, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols.

Core Properties and Data

This compound, with the CAS number 62224-16-2, is a brominated thiophene derivative.[1] Its molecular formula is C₆H₅BrO₂S, and it has a molecular weight of 221.07 g/mol .[2] The presence of a bromine atom on the thiophene ring makes it a versatile building block for complex molecular synthesis, particularly in metal-catalyzed cross-coupling reactions.[1]

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 62224-16-2 | [2][3] |

| Molecular Formula | C₆H₅BrO₂S | [2] |

| Molecular Weight | 221.07 g/mol | [2] |

| Exact Mass | 219.919357 Da | [2] |

| InChI Key | HPZXLAIWCQLSAR-UHFFFAOYSA-N | [4] |

| SMILES String | COC(=O)c1cc(Br)cs1 | [4] |

| Physical Property | Value | Reference |

| Appearance | Colorless oil or solid | [3][4] |

| Boiling Point | 255 °C | [2][3] |

| Density | 1.662 - 1.7±0.1 g/cm³ | [2][3] |

| Flash Point | 108 °C | [2][3] |

| Refractive Index | 1.577 | [2] |

| PSA | 54.5 | [2] |

| XLogP3 | 2.5 | [2] |

¹H-NMR spectroscopy is a key analytical technique for the characterization of this compound.

| ¹H-NMR (300 MHz, CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Reference |

| Thiophene-H | 7.69 ppm | d | 1.5 Hz | 1H | [3] |

| Thiophene-H | 7.45 ppm | d | 1.5 Hz | 1H | [3] |

| Methyl-H | 3.90 ppm | s | - | 3H | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

Procedure 1: Using Thionyl Chloride

-

Reaction Setup : Dissolve 6.02 g (29.1 mmol) of 4-bromothiophene-2-carboxylic acid in 100 mL of anhydrous methanol under a nitrogen atmosphere and cool the solution to -20 °C.[3]

-

Reagent Addition : Slowly add 2.55 mL (34.9 mmol) of thionyl chloride dropwise, ensuring the reaction temperature is maintained below -5 °C. The addition should take approximately 8-10 minutes.[3]

-

Reaction Progression : After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 8 hours.[3]

-

Work-up and Purification : Cool the mixture and concentrate it in vacuum. The resulting crude product can be purified by silica gel column chromatography, eluting with dichloromethane.[3]

-

Final Product : After vacuum concentration of the pure fractions, this compound is obtained as a colorless oil (6.11 g, 95% yield).[3]

Procedure 2: Using Sulfuric Acid

-

Reaction Setup : Dissolve 5.0 g of 4-bromothiophene-2-carboxylic acid in 25 ml of methanol.[2]

-

Catalyst Addition : Add a few drops of concentrated sulfuric acid to the solution.[2]

-

Reaction Conditions : Stir the reaction medium at 65° C for 17 hours.[2]

-

Work-up : Concentrate the mixture under reduced pressure. Dissolve the resulting oily residue in 200 ml of ethyl acetate.[2]

-

Purification : Wash the ethyl acetate solution with water (3 x 100 ml), dry it over sodium sulphate, and concentrate to yield the final product.[2]

Chemical Reactivity and Applications

The strategic placement of the bromine atom and the methyl ester group provides distinct reactive sites, allowing for selective functionalization.[1] The bromine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[1] These reactions are fundamental for creating carbon-carbon bonds and assembling more complex organic molecules.[1]

The following diagram illustrates a generalized workflow for the application of this compound in cross-coupling reactions.

Caption: Generalized workflow for cross-coupling reactions.

The following diagram illustrates the synthetic pathway from the starting material to the final product as described in the experimental protocol.

Caption: Synthesis of this compound.

References

Spectroscopic Profile of Methyl 4-bromothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromothiophene-2-carboxylate, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data for this compound, typically recorded in deuterated chloroform (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.69 | Doublet (d) | 1.5 | 1H | H-5 |

| 7.45 | Doublet (d) | 1.5 | 1H | H-3 |

| 3.90 | Singlet (s) | - | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~138 | C-2 |

| ~132 | C-5 |

| ~128 | C-3 |

| ~115 | C-4 |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The expected key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550, ~1450 | Medium-Strong | C=C stretching in thiophene ring |

| ~1250 | Strong | C-O stretch (ester) |

| ~700-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the key expected observations are detailed below. The molecular weight of this compound is 221.07 g/mol .

| m/z | Interpretation |

| 220/222 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| 189/191 | Loss of a methoxy group (-OCH₃) from the molecular ion. |

| 141 | Loss of bromine from the molecular ion. |

| 59 | Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺). |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for this compound.

Caption: Overall workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Step-by-step workflow for acquiring and processing NMR spectra.

Caption: Comparative workflows for FT-IR and Mass Spectrometry experiments.

An In-depth Technical Guide to Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-2-carboxylate is a key heterocyclic building block in modern organic synthesis. Its thiophene core, functionalized with a bromine atom and a methyl ester group, provides two distinct reactive sites, making it a versatile precursor for the synthesis of a wide array of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and materials science.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid or solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62224-16-2 | [1][3][4][5][6][7][8][] |

| Molecular Formula | C₆H₅BrO₂S | [1][4][10][11] |

| Molecular Weight | 221.07 g/mol | [1][4][10][11] |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Boiling Point | 255 °C | [1][6] |

| Density | 1.662 g/cm³ | [1][6] |

| Flash Point | 108 °C | [1][6] |

| Storage Temperature | 2-8°C, protected from light | [1] |

| MDL Number | MFCD06203668 | [2][3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

3.1. ¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals:

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.69 | d, J = 1.5 Hz | 1H | Thiophene H-5 | [1] |

| 7.45 | d, J = 1.5 Hz | 1H | Thiophene H-3 | [1] |

| 3.90 | s | 3H | -OCH₃ | [1] |

3.2. ¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester (around 160-165 ppm), the aromatic carbons of the thiophene ring (in the range of 110-140 ppm), and the methyl carbon of the ester (around 52 ppm).

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester (around 1710-1730 cm⁻¹), C-O stretching (around 1250-1300 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis

This compound is typically synthesized from 4-bromothiophene-2-carboxylic acid. A general and high-yielding experimental protocol is detailed below.[1]

Experimental Protocol: Synthesis from 4-Bromothiophene-2-carboxylic Acid

Reaction Scheme:

References

- 1. This compound CAS#: 62224-16-2 [m.chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 62224-16-2|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 62224-16-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemwhat.com [chemwhat.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 62224-16-2 | MFCD06203668 | this compound [aaronchem.com]

- 10. 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate | 297150-13-1 | Benchchem [benchchem.com]

- 11. calpaclab.com [calpaclab.com]

The Versatility of Methyl 4-bromothiophene-2-carboxylate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromothiophene-2-carboxylate, a key heterocyclic building block, has emerged as a versatile scaffold in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive bromine atom and an ester functional group on the thiophene ring, make it an invaluable starting material for the construction of a diverse array of compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its properties, synthetic applications, and detailed experimental protocols for its use in key organic transformations.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate the reaction conditions and purification methods required for its successful utilization.

| Property | Value | Reference |

| CAS Number | 62224-16-2 | [1][2] |

| Molecular Formula | C₆H₅BrO₂S | [3] |

| Molecular Weight | 221.07 g/mol | [3] |

| Appearance | Colorless to light yellow liquid/solid | [1][3] |

| Boiling Point | 255 °C | [1][4] |

| Density | 1.662 g/cm³ | [1][4] |

| Flash Point | 108 °C | [1][4] |

| Storage | 2-8°C, protect from light | [1][2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 4-bromothiophene-2-carboxylic acid.[1] This method is efficient and provides the desired product in high yield.

Experimental Protocol: Esterification of 4-bromothiophene-2-carboxylic acid

Materials:

-

4-bromothiophene-2-carboxylic acid

-

Anhydrous methanol

-

Thionyl chloride

-

Dichloromethane

-

Silica gel

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to -20 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Reflux the mixture for 8 hours.

-

Upon completion of the reaction, cool the mixture and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a colorless oil (typical yield: ~95%).[1]

Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of the thiophene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of C-C bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted thiophenes.[][6]

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-formylphenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

-

This compound

-

Terminal alkyne (e.g., 4-ethynylpyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas supply

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

-

Add the degassed solvent, followed by the amine base, the terminal alkyne (1.1-1.5 eq), and this compound (1.0 eq).

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

-

Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(thiophen-2-yl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., toluene, DMF)

-

Inert gas supply

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst.

-

Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1-1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir until completion.

-

Cool the mixture and dilute with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify by column chromatography.[7]

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.

Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[1][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.[3] Inhibitors of p38 MAPK are therefore of significant therapeutic interest. This compound can be utilized as a starting material for the synthesis of potent p38 MAPK inhibitors.

Synthesis of Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The hepatitis C virus NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[4][8] As such, it is a prime target for the development of antiviral drugs. Non-nucleoside inhibitors (NNIs) of NS5B bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function.[9] this compound can be a key building block in the synthesis of such NNIs.

Quantitative Data Summary

The following table summarizes representative yields for cross-coupling reactions involving bromothiophene derivatives, which can serve as a reference for reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 31-95 | [10][11] |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 87-96 | [12] |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 53-87 | [13] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a wide range of substituted thiophenes, which are key components of numerous biologically active molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in the research and development of novel pharmaceuticals and functional materials. As the demand for complex heterocyclic compounds continues to grow, the importance of readily accessible and versatile building blocks like this compound will undoubtedly increase.

References

- 1. benchchem.com [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 4-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 4-position and a methyl ester at the 2-position on the thiophene ring provides a platform for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, focusing on its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in complex molecular synthesis.

Introduction

The thiophene scaffold is a prevalent motif in numerous pharmaceuticals and functional organic materials. Functionalization of the thiophene ring allows for the precise tuning of a molecule's physicochemical and biological properties. This compound serves as an excellent precursor for such modifications, primarily through reactions involving the C4-bromine bond. The electron-withdrawing nature of the methyl ester at the 2-position influences the reactivity of the C-Br bond, making it amenable to a variety of transition-metal-catalyzed cross-coupling reactions and other transformations. This guide will delve into the key reactions that leverage the reactivity of this bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures. While specific data for this compound is not abundant in the cited literature, protocols for structurally similar bromothiophenes provide a strong foundation for reaction optimization. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids proceeds in moderate yields (31-46%), indicating the feasibility of this transformation.[1]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Representative)

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.4 eq) is suspended in a degassed solvent system like 1,4-dioxane and water (4:1). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1][2]

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Ethanol | 90 | 12 | 31-46 |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 100 | 12 | 95 |

Note: The data provided is for analogous or representative reactions and may require optimization for this compound.

Stille Coupling

The Stille coupling offers a mild and versatile method for carbon-carbon bond formation using organostannane reagents. The reaction is known for its tolerance of a wide variety of functional groups.[3]

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol (Representative)

In a flame-dried flask under an inert atmosphere, this compound (1.0 eq) is dissolved in an anhydrous solvent such as toluene or DMF. A palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and an organostannane reagent (1.1 eq) are added. The mixture is heated to 80-110 °C and stirred until completion. The reaction is then cooled, quenched, and the product is extracted and purified.[4]

| Aryl Halide | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~85 (mono-substituted) |

| Iodobenzene | Vinyltributyltin | Pd₂(dba)₃/AsPh₃ | DMF | 25 | 1 | 96 |

Note: The data provided is for analogous or representative reactions and may require optimization for this compound.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Experimental Protocol (Representative)

This compound (1.0 eq) is mixed with an alkene (1.2-1.5 eq), a palladium catalyst like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent such as DMF or NMP. The reaction is heated to 80-140 °C. After completion, the mixture is worked up and the product is purified.[5][6]

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP/H₂O | 150 | 3 | 98 |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 95 |

Note: The data provided is for analogous or representative reactions and may require optimization for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromothiophene and a terminal alkyne, yielding an arylated alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol (Representative)

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or piperidine) are added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.[7][8]

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-N-methylaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 | 92 |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina/0.1% Cu₂O on Alumina | - | THF/DMA | 75 | 72 | <2 (batch), >60 (flow) |

Note: The data provided is for analogous or representative reactions and may require optimization for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction requires a palladium catalyst and a strong base.[9][10]

Logical Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol (Representative)

In a glovebox or under an inert atmosphere, a flask is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq). The solvent (e.g., toluene) is added, followed by this compound (1.0 eq) and the amine (1.2 eq). The reaction mixture is heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Morpholine | [(cinnamyl)PdCl]₂/t-BuXPhos | K₃PO₄ | Water | 50 | 2 | 95 |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene | 110 | 24 | 98 |

Note: The data provided is for analogous or representative reactions and may require optimization for this compound.

Other Important Reactions

Lithiation and Electrophilic Quench

The bromine atom in this compound can undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated thiophene is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the 4-position.

Experimental Protocol (Representative)

To a solution of this compound (1.0 eq) in an anhydrous ether solvent like THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred at this temperature for a short period (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange. An electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted and purified.[11]

Grignard Reagent Formation and Reaction

The C-Br bond can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent. This organometallic intermediate can then be used to react with various electrophiles, such as aldehydes, ketones, and carbon dioxide.[12][13]

Experimental Protocol (Representative)

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous THF is added slowly to the magnesium suspension. The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent has formed, the solution is cooled, and the desired electrophile is added. The reaction is then quenched with a weak acid, and the product is isolated and purified.

Nucleophilic Aromatic Substitution (SNA)

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNA) can occur under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. The methyl ester at the 2-position of the target molecule does provide some activation, but typically, strong nucleophiles and high temperatures would be required for the direct displacement of the bromine atom.

Conclusion

The bromine atom in this compound is a highly valuable functional group that unlocks a wide array of synthetic possibilities. Its participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures. Furthermore, its conversion to organolithium and Grignard reagents provides access to a different set of functionalized thiophene derivatives. The experimental protocols and data presented in this guide, though often based on analogous systems, offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block in their synthetic endeavors. Optimization of the reaction conditions for this specific substrate will be key to achieving high yields and purity in the desired products.

References

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. adichemistry.com [adichemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of Methyl 4-bromothiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its thiophene core, substituted with both a bromine atom and a methyl ester, provides two reactive sites for strategic molecular elaboration. This technical guide explores the application of this compound in the synthesis of novel therapeutic agents, focusing on its utility in developing kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antimicrobial agents. Detailed synthetic methodologies, quantitative biological data, and diagrammatic representations of synthetic pathways are provided to facilitate further research and drug discovery efforts.

Introduction: The Strategic Advantage of a Dually Functionalized Thiophene Scaffold

Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle. The thiophene ring system is considered a bioisostere of the phenyl ring and offers unique physicochemical properties, including enhanced metabolic stability and improved cell permeability. This compound (CAS No: 62224-16-2) is a particularly valuable starting material due to its distinct reactive handles. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other functional groups. This dual functionality allows for the systematic exploration of chemical space and the optimization of pharmacological activity.

Synthetic Utility: Key Transformations of this compound

The strategic positioning of the bromo and methyl ester groups on the thiophene ring enables a variety of chemical transformations, making it a powerful scaffold for the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

A general procedure for the Suzuki-Miyaura coupling reaction is as follows:

Experimental Protocol: General Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 4:1 toluene/water or 1,4-dioxane/water) is added the desired arylboronic acid or ester (1.1 eq.), a base such as potassium phosphate (K₃PO₄) (2.0 eq.), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[1]

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 85-90°C for 12-24 hours.[2]

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carboxylate.[3]

Amide Bond Formation

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide array of amide derivatives.

Caption: Synthesis of thiophene-2-carboxamides from the corresponding methyl ester.

Experimental Protocol: Hydrolysis and Amide Coupling

-

Hydrolysis: The Methyl 4-substituted-thiophene-2-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent.

-

Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst, or HATU with a base like DIPEA) and the desired amine (1.1 eq.).[2] The reaction is stirred at room temperature for 12-48 hours. The crude product is then purified by standard procedures.

Applications in Medicinal Chemistry

The synthetic versatility of this compound has been leveraged in the development of various classes of bioactive molecules.

Anticancer Agents

Thiophene carboxamide derivatives have shown promise as anticancer agents. In one study, a series of thiophene carboxamides were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4]

| Compound ID | Modification from Core | Cancer Cell Line | IC₅₀ (µM) |

| 2b | 4-Aryl (via Suzuki), Amide formation | Hep3B | 5.46 |

| 2d | 4-Aryl (via Suzuki), Amide formation | Hep3B | 8.85 |

| 2e | 4-Aryl (via Suzuki), Amide formation | Hep3B | 12.58 |

| Table 1: Cytotoxic activity of thiophene carboxamide derivatives against the Hep3B cancer cell line. Data extracted from a study on CA-4 biomimetics.[4] |

The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, similar to the established anticancer agent Combretastatin A-4 (CA-4).[4]

Caption: Proposed mechanism of action for anticancer thiophene carboxamide derivatives.

Antibacterial Agents

Derivatives of thiophene-2-carboxamide have also been investigated for their antibacterial properties. A series of N-(4-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized from a brominated precursor, demonstrated activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[2]

| Compound ID | Modification from Core | Bacterial Strain | MIC (mg/mL) |

| 5d | 4-Aryl (via Suzuki), Amide formation | XDR S. Typhi | 6.25 |

| Table 2: Minimum Inhibitory Concentration (MIC) of a thiophene-derived compound against XDR S. Typhi.[2] |

The antibacterial mechanism of such compounds can be multifaceted, potentially involving the inhibition of essential bacterial enzymes.

G Protein-Coupled Receptor (GPCR) Modulators

Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists for the G protein-coupled receptor 35 (GPR35), an emerging therapeutic target for inflammatory diseases.[5][6][7] The synthesis of these compounds often involves the initial functionalization of a brominated thiophene precursor.

| Compound ID | Modification from Core | Target | EC₅₀ (nM) |

| YE210 | Ring fusion, Methylation, Bromination | GPR35 | 63.7 |

| Table 3: Agonist potency of a thieno[3,2-b]thiophene-2-carboxylic acid derivative at GPR35. Data from a study on novel GPR35 agonists. |

The activation of GPR35 by these agonists can trigger downstream signaling cascades, such as β-arrestin translocation.

Caption: Simplified signaling pathway of GPR35 activation by a thieno[3,2-b]thiophene agonist.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactive sites enable the efficient synthesis of a diverse range of complex molecules with potential therapeutic applications. The examples provided in this guide, spanning anticancer, antibacterial, and GPCR modulatory activities, underscore the significant potential of this scaffold in drug discovery. The detailed experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and exploit the chemical space around this promising heterocyclic core.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methyl 4-bromothiophene-2-carboxylate: A Versatile Synthon for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs. Their structural and electronic properties often impart desirable pharmacological characteristics.[1] Among the various functionalized thiophenes, Methyl 4-bromothiophene-2-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic placement of a bromine atom at the 4-position and a methyl ester at the 2-position provides two distinct reactive sites, enabling selective and diverse chemical modifications.[2][3]

The bromine atom serves as an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the carbon-carbon and carbon-nitrogen bonds essential for assembling sophisticated drug molecules.[2] This guide provides a comprehensive overview of the synthesis of this compound and its application in key cross-coupling reactions, offering detailed experimental protocols and data to facilitate its use in pharmaceutical research and development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the esterification of 4-bromothiophene-2-carboxylic acid. Several methods have been reported, primarily differing in the choice of acid catalyst or activating agent.

Data Presentation: Synthesis Methods

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thionyl Chloride | 4-bromothiophene-2-carboxylic acid, Thionyl chloride | Methanol | -20 to RT, then reflux | 1 at RT, 8 at reflux | 95 | [4] |

| Sulfuric Acid | 4-bromothiophene-2-carboxylic acid, Sulfuric acid | Methanol | 65 | 17 | 98 | [4] |

Experimental Workflow: Synthesis via Thionyl Chloride

The following diagram illustrates a typical workflow for the synthesis of this compound using the thionyl chloride method.

Experimental Protocol: Thionyl Chloride Method[5]

-

Preparation : Dissolve 4-bromothiophene-2-carboxylic acid (6.02 g, 29.1 mmol) in anhydrous methanol (100 mL) in a dry flask under a nitrogen atmosphere.

-

Cooling : Cool the solution to -20°C using an appropriate cooling bath.

-

Reagent Addition : Slowly add thionyl chloride (2.55 mL, 34.9 mmol) dropwise, ensuring the internal temperature does not exceed -5°C. The addition should take approximately 8-10 minutes.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the mixture to reflux and maintain for 8 hours.

-

Work-up : Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification : The crude oily product is purified by column chromatography on silica gel, eluting with dichloromethane.

-

Isolation : The fractions containing the product are combined and concentrated under vacuum to yield this compound as a colorless oil (Typical yield: ~95%).

Core Reactivity in Pharmaceutical Synthesis

This compound is a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of C-C and C-N bonds at the C4 position of the thiophene ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] For this compound, this reaction is ideal for introducing various aryl or heteroaryl substituents, which are common motifs in pharmaceutical agents.

Data Presentation: Suzuki Coupling Conditions

While specific examples starting directly with this compound are not detailed in the provided literature, analogous reactions with 4-bromothiophene-2-carbaldehyde provide a reliable model for expected conditions and outcomes.[5]

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Analogue |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 75-90 | 4-bromothiophene-2-carbaldehyde[5] |

| Pd(OAc)₂/PPh₃ | Na₂CO₃ | EtOH/Water | 80 | ~85 | 2,5-dibromothiophene[6] |

Experimental Protocol: General Suzuki Coupling [5]

-

Setup : To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₃PO₄ (2.0-3.0 mmol).

-

Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction : Heat the mixture under a nitrogen or argon atmosphere at 80-110°C and monitor the reaction progress by TLC or GC-MS.

-

Work-up : Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-arylthiophene-2-carboxylate product.

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium.[7][8] It is highly versatile and tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[9]

Experimental Protocol: General Stille Coupling

-

Setup : In a flask, combine this compound (1.0 mmol), the organostannane reagent (e.g., tributyl(vinyl)tin or an aryltributylstannane, 1.1 mmol), and a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol).

-

Solvent : Add an anhydrous, degassed solvent such as toluene or THF.

-

Reaction : Heat the mixture to reflux (typically 80-110°C) under an inert atmosphere until the starting material is consumed.

-

Work-up : Cool the mixture, and if necessary, quench excess organotin reagent with a fluoride solution (e.g., KF). Dilute with an organic solvent and filter through celite.

-

Purification : Concentrate the filtrate and purify the crude product via column chromatography to isolate the coupled product.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using palladium and copper co-catalysts.[10] This reaction is the most reliable method for synthesizing arylalkynes, a structural motif found in various bioactive molecules.

Experimental Protocol: General Sonogashira Coupling

-

Setup : To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper co-catalyst (e.g., CuI, 0.05 mmol), and the terminal alkyne (1.2 mmol).

-

Base : Add a degassed amine base, such as triethylamine or diisopropylamine (2.0-3.0 mmol), which also often serves as a co-solvent.

-

Reaction : Stir the mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the reaction is complete.

-

Work-up : Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification : Wash the organic phase with brine, dry, and concentrate. Purify the residue by chromatography to obtain the 4-alkynylthiophene product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]

Experimental Protocol: General Buchwald-Hartwig Amination [13]

-

Setup : Charge a dry flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).

-

Reagents : Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

-

Solvent : Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction : Heat the mixture under an inert atmosphere at 80-110°C. Monitor the reaction's progress.

-

Work-up : After cooling, partition the mixture between water and an organic solvent.

-

Purification : Dry the organic layer, concentrate it, and purify the resulting crude material by column chromatography to yield the desired N-substituted 4-aminothiophene derivative.

Application in Pharmaceutical Intermediate Synthesis

While direct, single-step applications of this compound in the synthesis of blockbuster drugs like Rivaroxaban or Tofacitinib are not commonly cited, its core structure is highly relevant. The thiophene moiety is a key component of many drugs, and the reactions described above are standard methods for elaborating such scaffolds.

For example, the synthesis of the anticoagulant Rivaroxaban involves the coupling of an oxazolidinone core with 5-chlorothiophene-2-carbonyl chloride .[14][15] A synthetic chemist could readily envision a pathway where this compound is first converted to a different intermediate (e.g., via a Suzuki coupling to add a necessary side chain) before being incorporated into a Rivaroxaban analogue or a related Factor Xa inhibitor.

Similarly, while Tofacitinib is a pyrrolo[2,3-d]pyrimidine derivative, thiophene-based analogues are often synthesized to explore structure-activity relationships.[16] The functional handles on this compound make it an ideal starting point for creating a library of thiophene-based JAK inhibitors for screening and drug discovery programs.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex organic molecules. Its utility is primarily demonstrated through its participation in a range of robust and reliable palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These transformations enable the efficient construction of C-C and C-N bonds, providing access to a wide variety of substituted thiophene derivatives. For researchers and professionals in drug development, this compound serves as a critical building block for creating novel pharmaceutical intermediates and exploring new chemical space in the pursuit of next-generation therapeutics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. organicreactions.org [organicreactions.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2014020458A1 - Improved process for preparation of rivaroxaban - Google Patents [patents.google.com]

- 16. research.unl.pt [research.unl.pt]

Methyl 4-bromothiophene-2-carboxylate: A Versatile Building Block in Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-bromothiophene-2-carboxylate is a substituted thiophene derivative that has emerged as a crucial intermediate in the synthesis of a wide array of functional organic materials and pharmaceutical compounds. Its unique electronic properties and versatile reactivity, stemming from the presence of both an electron-withdrawing ester group and a reactive bromine atom on the thiophene ring, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its role in materials science, focusing on its application in the synthesis of conjugated polymers and small molecules for organic electronics, supported by experimental details and key data.

Core Properties and Specifications

This compound is a solid at room temperature with a molecular weight of 221.07 g/mol .[1] Its structure lends itself to a variety of chemical transformations, making it a staple in synthetic chemistry laboratories.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂S | [1] |

| Molecular Weight | 221.07 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 62224-16-2 | |

| Key Structural Features | Thiophene ring, Methyl ester group, Bromine substituent |

Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer or precursor for the synthesis of π-conjugated systems. These materials are at the forefront of research in organic electronics, with potential applications in organic thin-film transistors (OTFTs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the extension of the conjugated system.

Suzuki Coupling: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of materials synthesis, it is widely used to polymerize or functionalize aromatic halides. This compound can be coupled with a variety of boronic acids or esters to introduce new aromatic or vinyl groups. This approach is fundamental to creating tailored organic semiconductors with specific electronic and optical properties.

Heck Reaction: The Heck reaction provides a means to form substituted alkenes from aryl halides. This reaction is particularly useful for synthesizing vinylene-based conjugated polymers and small molecules. By reacting this compound with various alkenes, researchers can introduce vinylene linkages into the molecular backbone, which can effectively tune the electronic bandgap and charge transport properties of the resulting material. The resulting thienylacrylic acids can be further cyclized to create more complex heterocyclic systems.[2][3][4][5][6][7][8][9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of materials derived from this compound. Below are generalized protocols for the key synthetic transformations.

General Procedure for Suzuki Coupling

A mixture of this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Na₂CO₃, or KOAc) is dissolved in an appropriate solvent system (e.g., dioxane, toluene, or DMF/water).[10] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.

| Parameter | Typical Conditions |

| Catalyst | Pd(dppf)Cl₂ |

| Base | Potassium Acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Atmosphere | Nitrogen |

| Reactant Ratio | This compound : Bis(pinacolato)diboron : KOAc : Pd(dppf)Cl₂ |

| 1 : 1.5 : 2 : 0.05 |

This table represents a typical borylation reaction, a common first step before subsequent Suzuki coupling.

General Procedure for Heck Reaction

This compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent (e.g., DMF or acetonitrile). The mixture is heated under an inert atmosphere until the starting materials are consumed. The reaction is then cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. This process typically yields substituted thienylacrylic acids which can be further modified.[2][3][4][5][6][7][8][9]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic routes starting from this compound for the development of advanced materials.

Quantitative Data Summary

The following table summarizes representative reaction yields found in the literature for transformations involving this compound. These examples highlight its utility as a synthetic intermediate.

| Reaction Type | Product | Yield (%) | Reference |

| Borylation (precursor for Suzuki) | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | 90% | |

| Heck Reaction | 3-(5-Methoxycarbonyl-3-thienyl)acrylic Acid | 70.2% |

Note: The yields can vary significantly depending on the specific substrates, catalysts, and reaction conditions used.

Conclusion

This compound is a cornerstone building block for the synthesis of advanced organic materials. Its amenability to powerful cross-coupling reactions like the Suzuki and Heck reactions allows for the systematic design and synthesis of novel conjugated polymers and small molecules. These materials hold significant promise for applications in organic electronics, including transistors and solar cells. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage the unique properties of this versatile thiophene derivative in their work. Further research into the structure-property relationships of materials derived from this compound will undoubtedly lead to the development of next-generation organic electronic devices.

References

- 1. 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate | 297150-13-1 | Benchchem [benchchem.com]

- 2. c4 c5 c6: Topics by Science.gov [science.gov]

- 3. hydroxyisohexyl 3-cyclohexene carboxaldehyde: Topics by Science.gov [science.gov]

- 4. c2 c3 c4: Topics by Science.gov [science.gov]

- 5. ebselen derivative synthesis: Topics by Science.gov [science.gov]

- 6. perfluoro compounds c5-18: Topics by Science.gov [science.gov]

- 7. mep 2c-methyl-d-erythritol 4-phosphate: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]

- 10. pubs.acs.org [pubs.acs.org]

Stability and Storage of Methyl 4-bromothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-bromothiophene-2-carboxylate (CAS No. 62224-16-2), a key intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of complex molecules for pharmaceutical applications. This document summarizes available data on storage, stability, and potential degradation pathways, and outlines experimental protocols for stability assessment.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. Conflicting information exists regarding the optimal storage temperature, with some sources recommending refrigeration (2-8°C) and others suggesting room temperature, often under an inert atmosphere. The most stringent recommendation, particularly for long-term storage, involves refrigeration in a dark, dry, and sealed environment. For short-term use, storage at room temperature under an inert gas like argon is also practiced.

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C (Refrigerated) | [1][2] |

| Room Temperature | [3] | |

| Cool place (Long-term) | [4] | |

| Atmosphere | Sealed in dry conditions | [1] |

| Argon charged | [3] | |

| Light | Keep in a dark place | [1][2] |

| Container | Closed containers | [5] |

Stability Data

Available data on the long-term stability of this compound is limited but suggests good stability under controlled conditions. One study has shown no degradation over a six-month period when stored at -20°C under an inert atmosphere. It is generally considered stable under recommended storage conditions[6].

| Condition | Duration | Result | Source(s) |

| -20°C in argon-filled vials | 6 months | No degradation observed | [7] |

| Recommended storage conditions | Not specified | Stable | [6] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure of the molecule and the known reactivity of related compounds. The primary points of susceptibility are the ester functional group and the brominated thiophene ring.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield 4-bromothiophene-2-carboxylic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.

-

Oxidation: The thiophene ring, although aromatic, can undergo oxidation, potentially leading to the formation of sulfoxides or sulfones, which may be unstable and lead to further reactions or dimerization[8][9].

-

Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation[3]. Exposure to UV light could potentially lead to debromination or other rearrangements.

-

Thermal Decomposition: While generally stable at room temperature, high temperatures can lead to decomposition. Under fire conditions, it is expected to emit toxic fumes[10].

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. The following experimental workflows are based on general methodologies for stability testing of chemical compounds.

General Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a chemical substance.

Specific Methodologies

Based on available information, the following protocols can be employed for stability testing of this compound:

1. Thermal Stability Assessment [7]

-

Methodology: Thermogravimetric Analysis (TGA)

-

Protocol:

-

Place a small, accurately weighed sample of this compound into a TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a temperature range of 25°C to 200°C.

-

Monitor the sample's weight loss as a function of temperature.

-

The onset temperature of weight loss indicates the beginning of thermal decomposition.

-

2. Photostability Assessment [7]

-

Methodology: UV-Vis Light Exposure with HPLC Analysis

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Place the solution in a photostability chamber and expose it to a controlled source of UV-Vis light (e.g., with a wavelength of 254-365 nm).

-

Maintain the exposure for a defined period (e.g., 48 hours).

-

At specified time intervals, withdraw aliquots of the solution.

-

Analyze the aliquots by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

-

3. Long-Term Stability Study [7]

-

Methodology: Real-time storage with periodic testing.

-

Protocol:

-